molecular formula C15H11F3N2S B3140908 6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-78-4

6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B3140908
CAS No.: 478049-78-4
M. Wt: 308.3 g/mol
InChI Key: JBLKUQBCRIFUNT-UHFFFAOYSA-N
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Description

6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C15H11F3N2S It is known for its unique structural features, including a trifluoromethyl group and a sulfanyl group attached to a nicotinonitrile core

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2S/c1-9-3-5-11(6-4-9)21-14-12(8-19)13(15(16,17)18)7-10(2)20-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLKUQBCRIFUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=CC(=C2C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 6-methyl nicotinonitrile and 4-methylthiophenol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 4-methylthiophenol is added to the 6-methyl nicotinonitrile under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(chloromethyl)nicotinonitrile
  • 6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(bromomethyl)nicotinonitrile
  • 6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(iodomethyl)nicotinonitrile

Uniqueness

6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its halogenated counterparts. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
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6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

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